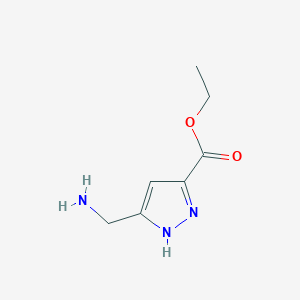

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17193941

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H11N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4,8H2,1H3,(H,9,10) |

| Standard InChI Key | IRPRCWIFFVOAGF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate consists of a pyrazole core (C3H3N2) substituted at positions 3 and 5. The carboxylate group (-COOEt) at position 3 contributes to the molecule’s polarity, while the aminomethyl group at position 5 introduces nucleophilic reactivity. The ethyl ester enhances lipophilicity, balancing solubility in organic solvents and aqueous media .

Hypothetical Molecular Formula and Weight

Spectroscopic Characteristics

While experimental data for this compound is unavailable, inferences from similar pyrazoles suggest:

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretches from -NH2) .

-

NMR Spectroscopy:

Physical Properties

Synthetic Methodologies

Cyclocondensation of Hydrazines and β-Keto Esters

A common route to pyrazoles involves reacting hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl (ethoxymethylene)cyanoacetate reacts with hydrazine derivatives to form 5-aminopyrazole-4-carboxylates . Adapting this method, hydrazines bearing aminomethyl groups could yield the target compound:

Post-Functionalization Strategies

Introducing the aminomethyl group via nucleophilic substitution or reductive amination:

-

Step 1: Synthesize ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate using N-bromosuccinimide.

-

Step 2: React with aqueous ammonia to substitute bromide with -NH2 .

Reactivity and Derivative Synthesis

Acylation and Alkylation

The aminomethyl group undergoes typical amine reactions:

-

Acylation: Treatment with acetyl chloride forms ethyl 5-(acetylamidomethyl)-1H-pyrazole-3-carboxylate.

-

Schiff Base Formation: Reacts with aldehydes to generate imine derivatives .

Cyclization to Fused Heterocycles

Reaction with electrophiles (e.g., chloroacetyl chloride) facilitates cyclization to imidazo[1,2-b]pyrazoles, which exhibit bioactivity:

Applications in Medicinal Chemistry

Anticancer Agents

Pyrazole derivatives inhibit kinases (e.g., p38α MAPK) and tumor cell proliferation. The aminomethyl group enhances binding to enzymatic active sites .

Antiviral and Antimicrobial Activity

Imidazo[1,2-b]pyrazoles derived from this compound show efficacy against herpes simplex virus (HSV-1) and Staphylococcus aureus .

Drug Intermediate

Serves as a precursor to purine analogs (e.g., pyrazolo[3,4-d]pyrimidines) via diazotization and cycloaddition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume